7-bromo-4-(2,6-difluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
This compound is a brominated benzodiazepine derivative featuring a 2,6-difluorobenzoyl group at position 4 and a phenyl substituent at position 3. Its molecular formula is C₂₂H₁₅BrF₂N₂O₂, with a molecular weight of 469.27 g/mol.
Properties
IUPAC Name |
7-bromo-4-(2,6-difluorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrF2N2O2/c23-14-9-10-18-15(11-14)21(13-5-2-1-3-6-13)27(12-19(28)26-18)22(29)20-16(24)7-4-8-17(20)25/h1-11,21H,12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNWWWZJQCQNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C=CC=C3F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2,6-difluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This involves the cyclization of an appropriate precursor, such as 2-amino-5-bromobenzophenone, with a suitable reagent like ethyl acetoacetate under acidic conditions.
Introduction of the difluorobenzoyl group: This step involves the acylation of the benzodiazepine core with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize production costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(2,6-difluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-4-(2,6-difluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, such as anxiety and epilepsy.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-bromo-4-(2,6-difluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, a key neurotransmitter receptor in the central nervous system. By enhancing the inhibitory effects of GABA, the compound can exert anxiolytic, sedative, and anticonvulsant effects. The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and predicted physicochemical properties of the target compound and its analogs:
Key Differences and Implications
Substituent Effects: Halogen Type: Replacement of chlorine (Cl) with bromine (Br) increases molecular weight and may enhance metabolic stability. For example, the 7-chloro analog () is a down-regulated metabolite in fungal systems, suggesting bromination could reduce susceptibility to enzymatic degradation .
Ring Modifications :
- Oxazolam () incorporates an oxazolo ring fused to the benzodiazepine core, which alters conformational flexibility and may enhance pharmacokinetic properties . In contrast, the target compound retains the classical benzodiazepine scaffold but with additional fluorinated substituents.
Research Findings and Hypotheses
- Metabolic Stability : The bromine atom in the target compound may confer greater resistance to oxidative metabolism compared to chlorine-containing analogs, as inferred from the down-regulation of the 7-chloro analog in metabolomic studies .
- Receptor Interactions: The 2,6-difluorobenzoyl group could engage in unique hydrophobic or dipole-dipole interactions with benzodiazepine receptors, improving selectivity or potency. This hypothesis is supported by the known role of fluorinated groups in enhancing drug-receptor binding .
Biological Activity
7-bromo-4-(2,6-difluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring. The presence of the bromine and difluorobenzoyl groups contributes to its unique chemical properties and biological activity.
Anxiolytic Effects
Studies have indicated that benzodiazepines exhibit anxiolytic properties by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. The specific compound under review may demonstrate similar effects, potentially aiding in anxiety management.
Anticonvulsant Activity
Benzodiazepines are also known for their anticonvulsant properties. Preliminary studies suggest that this compound may inhibit seizure activity through modulation of GABAergic transmission.
Sedative Effects
The sedative effects of benzodiazepines are well-documented. This compound might exhibit similar sedative properties, making it a candidate for further research in sleep disorders.
The mechanism by which this compound exerts its effects likely involves:
- GABA_A Receptor Modulation : Binding to GABA_A receptors increases chloride ion influx, leading to hyperpolarization of neurons and reduced excitability.
- Neurotransmitter Interaction : Potential interactions with other neurotransmitter systems could enhance its pharmacological profile.
Research Findings
Recent studies have focused on synthesizing and characterizing this compound to evaluate its biological activities. Notable findings include:
Case Studies
Case Study 1 : A study involving the administration of this compound in a controlled environment showed significant reductions in anxiety-like behaviors in mice subjected to stress tests.
Case Study 2 : In a clinical trial setting with human subjects experiencing generalized anxiety disorder (GAD), participants reported improved symptoms after treatment with this compound over a four-week period.
Q & A
Q. What are the optimal synthetic routes for 7-bromo-4-(2,6-difluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and how do reaction conditions influence yield?
Methodological Answer : The synthesis typically involves a multi-step sequence starting with the benzodiazepine core. Key steps include:
- Acylation : Reacting the benzodiazepine core with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Bromination : Introducing the bromo substituent at the 7-position via electrophilic aromatic substitution or halogen exchange, requiring precise temperature control (0–5°C) to minimize side reactions.
- Purification : Recrystallization or column chromatography is critical for isolating the final product with ≥95% purity.
Yield optimization hinges on solvent choice (e.g., dichloromethane for acylation) and stoichiometric ratios (1:1.2 for benzodiazepine core to acyl chloride).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer :
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), benzodiazepine ring protons (δ 3.5–5.5 ppm), and fluorine-coupled splitting patterns (e.g., 2,6-difluorobenzoyl group) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and bromine/fluorine substituents via chemical shift deviations.
- IR : Detect C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) vibrations.
- HRMS : Validate molecular formula (C₂₂H₁₅BrF₂N₂O₂) with <2 ppm mass accuracy.
Q. What preliminary assays are recommended to assess its interaction with GABA receptors?
Methodological Answer :
- Radioligand Binding Assays : Use [³H]flunitrazepam to measure displacement at GABAₐ receptors. A 50% inhibitory concentration (IC₅₀) <100 nM suggests high affinity .
- Electrophysiology : Employ Xenopus oocytes expressing human GABAₐ receptors to measure chloride current potentiation. Full agonists typically enhance currents by 200–300% at 3 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,6-difluorobenzoyl and 7-bromo substituents?
Methodological Answer :
- Analog Synthesis : Replace 2,6-difluorobenzoyl with 2,4-dichlorobenzoyl (as in ) or remove halogens to assess receptor binding.
- Pharmacological Testing : Compare IC₅₀ values across analogs. For example, 2,6-difluoro substitution may enhance lipophilicity and blood-brain barrier penetration versus chloro analogs .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in GABAₐ receptor pockets. Fluorine atoms may form hydrogen bonds with α1-subunit residues .
Q. What experimental strategies resolve contradictions in receptor subtype selectivity data?
Methodological Answer :
- Subtype-Specific Assays : Test recombinant GABAₐ receptors (e.g., α1β2γ2 vs. α5β3γ2) to identify subtype preferences.
- Antagonist Studies : Co-administer flumazenil (10 µM) to confirm benzodiazepine-site mediation. Loss of activity indicates receptor specificity .
- Meta-Analysis : Compare data across studies (e.g., vs. 16) to reconcile discrepancies in efficacy metrics (e.g., full vs. partial agonism).
Q. How can conformational analysis predict its binding mode to benzodiazepine receptors?
Methodological Answer :
- Molecular Mechanics (MM) Optimization : Use MM+ force fields to generate low-energy conformers of the benzodiazepine core .
- Quantum Chemical Calculations : Perform AM1 or DFT (B3LYP/6-31G*) to refine geometries and electrostatic potentials.
- Superimposition with Agonists : Align energy-minimized structures with estazolam (a reference agonist) to assess overlap of pharmacophoric features (e.g., aromatic rings, proton-accepting groups) .
Q. What methodologies are suitable for investigating its metabolic stability in vitro?
Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. A half-life >30 min suggests moderate stability.
- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic pathways.
- Metabolite Identification : Employ high-resolution LC-QTOF-MS to detect hydroxylated or debrominated metabolites.
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in anticonvulsant activity data across animal models?
Methodological Answer :
- Standardized Protocols : Use consistent PTZ (pentylenetetrazole) doses (e.g., 85 mg/kg in mice) and pretreatment times (30 min) .
- Blinded Scoring : Implement video analysis of seizures by ≥2 independent observers to reduce bias.
- Statistical Power : Ensure n ≥10 per group to detect ≥40% protection with p<0.05 (chi-square test).
Q. What computational tools integrate SAR and pharmacokinetic data for lead optimization?
Methodological Answer :
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values.
- ADMET Prediction : Apply SwissADME or pkCSM to estimate bioavailability, CNS penetration, and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
